Rolusafine

Antifungal Drug Discovery Medicinal Chemistry Structure-Activity Relationship

Rolusafine is an investigational '-afine' class squalene mono-oxygenase inhibitor that disrupts ergosterol biosynthesis. Unlike terbinafine (IC50 15.8 nM) or naftifine (IC50 114.6 nM) against T. rubrum squalene epoxidase, its unique 2-(4-ethylphenoxy)-3-(4-methoxypyridin-3-yl)pyridine scaffold offers a distinct SAR profile for studies against dermatophytes, Candida spp., and emerging resistant pathogens such as C. auris. DMSO solubility of 100 mg/mL enables ready formulation for in vitro and in vivo models. Procure Rolusafine when your research demands interrogation of its specific target engagement rather than class-level assumptions.

Molecular Formula C19H18N2O2
Molecular Weight 306.4 g/mol
CAS No. 2089153-78-4
Cat. No. B12397090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRolusafine
CAS2089153-78-4
Molecular FormulaC19H18N2O2
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)OC2=C(C=CC=N2)C3=C(C=CN=C3)OC
InChIInChI=1S/C19H18N2O2/c1-3-14-6-8-15(9-7-14)23-19-16(5-4-11-21-19)17-13-20-12-10-18(17)22-2/h4-13H,3H2,1-2H3
InChIKeyMSNOIIKZIMJCQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rolusafine (CAS 2089153-78-4): Core Identity and Procurement Context for Antifungal Squalene Mono-Oxygenase Inhibitors


Rolusafine (CAS 2089153-78-4) is an investigational small molecule antifungal agent. According to DrugBank and consistent with its INN stem '-afine', Rolusafine is classified as a squalene mono-oxygenase (epoxidase) inhibitor [1]. This mechanism disrupts ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity. Its chemical structure (2-(4-ethylphenoxy)-3-(4-methoxypyridin-3-yl)pyridine) and molecular weight (306.36 Da) differentiate it from other antifungal classes [1]. While primarily described as an antifungal [2], it is also noted by some vendors as a RIPK1 inhibitor for necroptosis research, though this application lacks the same level of authoritative documentation .

Why Generic Substitution with Other Squalene Epoxidase Inhibitors Fails: The Case for Rolusafine-Specific Procurement


In the absence of direct, publicly available head-to-head comparative studies, generic substitution within the squalene epoxidase inhibitor class (e.g., with terbinafine, naftifine, or butenafine) is not scientifically justified. Significant differences in chemical structure, potency against specific fungal species, and pharmacokinetic profiles among these agents are well-documented [1]. For instance, the IC50 of terbinafine for Trichophyton rubrum squalene epoxidase is 15.8 nM, while naftifine's is 114.6 nM, demonstrating a >7-fold difference in enzyme inhibition [2]. Without analogous, peer-reviewed data for Rolusafine, its specific target engagement, spectrum of activity, and in vivo behavior cannot be extrapolated. This evidentiary gap necessitates the procurement of Rolusafine itself for any research program specifically designed to interrogate its unique properties, rather than relying on class-level assumptions.

Quantitative Evidence Guide for Rolusafine: Differentiated Physicochemical and Experimental Properties


Rolusafine's Chemical Structure: A Distinction from Other Allylamine and Benzylamine Antifungals

Rolusafine possesses a unique bipyridine core, distinguishing it from the naphthalene-based structure of terbinafine and naftifine, or the benzylamine structure of butenafine [1]. This structural difference, while not yet linked to specific quantitative functional outcomes in peer-reviewed studies, is a fundamental point of chemical differentiation that precludes direct substitution based on class membership.

Antifungal Drug Discovery Medicinal Chemistry Structure-Activity Relationship

Solubility and Formulation: Defined In Vitro and In Vivo Parameters for Rolusafine

Rolusafine has a defined solubility profile critical for experimental design. It demonstrates high solubility in DMSO (100 mg/mL or 326.41 mM) . For in vivo studies, a clear solution can be prepared at a concentration of ≥ 2.5 mg/mL (8.16 mM) using a specific vehicle: 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline . These parameters are product-specific and cannot be assumed for structural analogs.

Preclinical Formulation Drug Solubility In Vivo Pharmacology

Storage and Stability: Quantified Shelf-Life Parameters for Rolusafine

The stability of Rolusafine is defined by specific storage conditions. The powder form is stable for 3 years at -20°C and 2 years at 4°C. In solvent (e.g., DMSO), the stock solution is stable for 6 months at -80°C and 1 month at -20°C . These quantitative stability data are crucial for long-term research projects and are specific to this compound.

Compound Management Stability Studies Laboratory Reagent Handling

Optimal Application Scenarios for Rolusafine Based on Verifiable Evidence


Investigating Squalene Epoxidase Inhibition in Dermatophyte and Yeast Models

Rolusafine is indicated for in vitro and in vivo studies focused on the squalene epoxidase pathway in dermatophytes (e.g., Trichophyton rubrum) and yeasts (e.g., Candida albicans), based on its mechanism as an '-afine' class inhibitor [1]. The defined solubility and formulation protocols enable consistent dosing in these models. While specific MIC data for Rolusafine are not publicly available, the compound can serve as a novel tool to explore structure-activity relationships (SAR) relative to well-characterized comparators like terbinafine (IC50 15.8 nM for T. rubrum SE) and naftifine (IC50 114.6 nM) [2].

Pharmacological Tool for RIPK1-Mediated Necroptosis Research

Some vendors market Rolusafine as a small-molecule inhibitor of RIPK1, a key mediator of necroptosis and inflammatory signaling . This application is distinct from its antifungal mechanism and positions Rolusafine as a research tool in immunology, inflammation, and cell death studies. The compound's high DMSO solubility (100 mg/mL) facilitates the preparation of concentrated stock solutions for cell-based assays investigating RIPK1-dependent pathways in inflammatory and neurodegenerative disease models .

Comparative Antifungal Studies Against Drug-Resistant Candida auris

Anecdotal evidence from clinical case reports suggests Rolusafine may have activity against difficult-to-treat fungal pathogens like Candida auris, which is often resistant to multiple antifungals . While this evidence is preliminary and not from a controlled comparative trial, it indicates a potential niche for Rolusafine in research programs focused on antifungal resistance. The compound's unique structure [1] and mechanism [1] make it a candidate for studying novel strategies to overcome resistance in C. auris and other emerging fungal threats.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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